molecular formula C49H72N10O13 B12570343 H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH CAS No. 199336-23-7

H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH

Cat. No.: B12570343
CAS No.: 199336-23-7
M. Wt: 1009.2 g/mol
InChI Key: BRXULLDIDSTJCL-LBGNMUEASA-N
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Description

H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH is a linear nonapeptide composed of nine amino acids: two serine (Ser) residues, three valine (Val) residues, glycine (Gly), tryptophan (Trp), tyrosine (Tyr), and leucine (Leu). This sequence features a repetitive Val motif (Val-Val-Gly-Val) and an aromatic Trp-Tyr dipeptide, which may play critical roles in receptor binding and stability.

Properties

CAS No.

199336-23-7

Molecular Formula

C49H72N10O13

Molecular Weight

1009.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H72N10O13/c1-24(2)17-36(49(71)72)55-43(65)34(18-28-13-15-30(62)16-14-28)53-44(66)35(19-29-20-51-33-12-10-9-11-31(29)33)54-47(69)40(26(5)6)57-38(63)21-52-46(68)39(25(3)4)59-48(70)41(27(7)8)58-45(67)37(23-61)56-42(64)32(50)22-60/h9-16,20,24-27,32,34-37,39-41,51,60-62H,17-19,21-23,50H2,1-8H3,(H,52,68)(H,53,66)(H,54,69)(H,55,65)(H,56,64)(H,57,63)(H,58,67)(H,59,70)(H,71,72)/t32-,34-,35-,36-,37-,39-,40-,41-/m0/s1

InChI Key

BRXULLDIDSTJCL-LBGNMUEASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH can undergo various chemical reactions, including:

    Oxidation: This can occur at amino acids like tryptophan and tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

Peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH have a wide range of scientific research applications:

    Chemistry: Used as model compounds to study peptide synthesis and modification techniques.

    Biology: Investigated for their role in cellular processes and signaling pathways.

    Medicine: Explored for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert their effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison

The peptide’s sequence and key structural elements are compared to related compounds in Table 1.

Table 1: Structural Features of H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH and Analogues

Compound Name Sequence/Key Features Length (AA) Notable Motifs Reference
This compound Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu 9 Val-Val-Gly-Val, Trp-Tyr N/A
BBN Analog (Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val...) Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) 13 Trp-Ala-Val, Three Ser residues
Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] Cyclic structure with thiazole (Thz) amino acids 6 Cyclic, Thz-Pro-Leu
H-His-Gly-Val-Ser-Gly-His-Gly-Gln-Ala-... His-Gly-Val-Ser-Gly-His-Gly-Gln-Ala-Gly-Val-His-Gly 13 Multiple His/Gly repeats
H-MET-GLU-VAL-GLY-TRP-TYR-ARG-... Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys 24 Trp-Tyr-Arg, Charged residues

Key Observations :

  • Valine Clusters : The target peptide’s Val-Val-Gly-Val motif is unique compared to BBN analogs (e.g., Trp-Ala-Val in ) and other Val-rich peptides (e.g., H-His-Gly-Val-Ser... in ). This motif may enhance hydrophobic interactions or stability.
  • Linear vs. Cyclic Structures : Unlike the cyclic thiazole-containing peptide in , the linear structure of the target compound may reduce metabolic stability but improve synthetic accessibility.

Key Observations :

  • GRPr Targeting : The BBN analog in shares partial sequence homology (Ser repeats, Trp-Ala-Val) with the target compound, suggesting possible GRPr affinity. However, the absence of Gln and His in the target peptide may alter receptor specificity.
  • Antitumor Potential: While the cyclic peptide in shows direct antitumor effects, the target compound’s bioactivity remains unconfirmed but plausible due to structural motifs linked to receptor engagement.

Key Observations :

  • Synthetic Complexity : The target compound’s shorter length may simplify synthesis compared to longer peptides like (24 residues).
  • Yield Challenges : Peptides with repetitive residues (e.g., Val-Val-Gly-Val) may face aggregation issues during synthesis, akin to the 36% yield reported for .

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